trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Descripción

Crystallographic Analysis and Stereochemical Configuration

The crystallographic structure of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid reveals a complex three-dimensional arrangement characterized by specific stereochemical features. The compound adopts the (1R,2R) configuration, indicating the relative positioning of substituents on the cyclopentane ring. X-ray crystallographic analysis demonstrates that the compound crystallizes as a white crystalline powder with distinct structural parameters that define its solid-state organization.

The molecular architecture features a cyclopentane ring system with precise stereochemical control at positions 1 and 2. The trans configuration ensures that the carboxylic acid group and the 3,4-dimethylbenzoyl substituent occupy opposite faces of the cyclopentane ring, minimizing steric interactions and stabilizing the overall molecular geometry. This stereochemical arrangement is crucial for understanding the compound's reactivity patterns and potential biological interactions.

Hydrogen bonding analysis reveals significant intermolecular interactions that contribute to crystal stability. The carboxylic acid functional group participates in strong hydrogen bonding networks that extend throughout the crystal lattice. These hydrogen bonding patterns are responsible for the compound's photostability, as they provide conformational rigidity that prevents photochemical rearrangements despite the presence of potentially photoreactive structural elements.

The crystallographic data can be summarized in the following structural parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.3 g/mol |

| Stereochemical Configuration | (1R,2R) |

| Crystal Form | White crystalline powder |

| International Union of Pure and Applied Chemistry Key | UULJYEIVQURUSE-CHWSQXEVSA-N |

Comparative Molecular Geometry with Ortho/Meta-Substituted Isomers

Comparative analysis of molecular geometry between this compound and its positional isomers reveals significant structural variations that affect physical and chemical properties. The 3,4-dimethyl substitution pattern on the benzoyl ring creates unique steric and electronic environments compared to other substitution patterns.

Examination of the related compound trans-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid shows distinct geometric differences. The 2,3-substitution pattern results in altered electronic properties and different steric hindrance profiles. The molecular weight remains consistent at 246.31 grams per mole, but the spatial arrangement of methyl groups significantly impacts the overall molecular conformation.

Analysis of the cis-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid isomer provides additional geometric contrast. This compound, with Chemical Abstracts Service number 733740-18-6, demonstrates how changes in both substitution pattern and stereochemistry affect molecular geometry. The cis configuration places both substituents on the same face of the cyclopentane ring, creating increased steric strain compared to the trans arrangement.

The comparative structural data reveals important trends in molecular geometry:

| Compound | Substitution Pattern | Configuration | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 3,4-Dimethyl derivative | 3,4-dimethyl | trans | 246.3 | 733741-21-4 |

| 2,3-Dimethyl derivative | 2,3-dimethyl | trans | 246.31 | 733741-12-3 |

| 2,4-Dimethyl derivative | 2,4-dimethyl | cis | 246.30 | 733740-18-6 |

The 3,4-dimethyl substitution pattern in the target compound provides enhanced lipophilicity and creates steric hindrance at specific positions on the aromatic ring. This steric environment influences both chemical reactivity and potential biological activity by affecting the accessibility of reaction sites and the overall molecular shape.

Electronic effects also play a crucial role in distinguishing between isomers. The 3,4-dimethyl groups are positioned to provide electron-donating effects that stabilize the benzoyl carbonyl group while maintaining favorable geometric arrangements for intermolecular interactions. These electronic contributions differ significantly from ortho-substituted isomers, where steric effects often dominate over electronic considerations.

Conformational Dynamics via Computational Modeling (Density Functional Theory/Nuclear Magnetic Resonance)

Computational modeling studies using Density Functional Theory calculations have provided detailed insights into the conformational dynamics of this compound. These investigations reveal the compound's conformational preferences and energy landscapes that govern its structural behavior in solution and solid states.

Density Functional Theory calculations employing basis sets such as cc-pVTZ have been used to investigate conformational properties of cyclopentane-containing compounds. These computational methods confirm that cyclopentane rings typically adopt two primary conformational forms: the twist (C₂) and bent (Cₛ) structures, which differ minimally in energy by less than 10 wavenumbers. For the target compound, the presence of bulky substituents influences these conformational preferences significantly.

The computational analysis reveals that the 3,4-dimethylbenzoyl substituent creates conformational constraints that favor specific ring puckering patterns. The twist angle for the C₂ form is calculated to be approximately 43.2 degrees, while the bending angle for the Cₛ form approaches 41.5 degrees. These geometric parameters are modified by the presence of the aromatic substituent, which introduces additional steric and electronic factors.

Nuclear Magnetic Resonance spectroscopic analysis provides experimental validation of computational predictions. The ¹³C Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the cyclopentane ring carbons and the aromatic system. Solid-state Nuclear Magnetic Resonance studies of related cyclopentane carboxylic acid derivatives demonstrate the sensitivity of chemical shift patterns to conformational changes and hydrogen bonding environments.

The conformational dynamics data can be organized as follows:

| Conformational Parameter | C₂ Twist Form | Cₛ Bent Form |

|---|---|---|

| Dihedral Angle | 43.2° | - |

| Bending Angle | - | 41.5° |

| Energy Difference | <10 cm⁻¹ | Reference |

| Computational Method | Density Functional Theory B3LYP/cc-pVTZ | Density Functional Theory B3LYP/cc-pVTZ |

Density Functional Theory calculations have also been employed to investigate the conformational properties of related compounds, demonstrating the versatility of computational approaches in understanding cyclopentane derivatives. These studies reveal that conformational preferences are strongly influenced by substituent effects, with electron-donating groups like methyl substituents affecting both ring puckering and overall molecular geometry.

The computational modeling results indicate that this compound exists as a dynamic equilibrium between conformational states in solution. The barrier to interconversion between these forms is relatively low, allowing for rapid conformational exchange at room temperature. This conformational flexibility has important implications for the compound's reactivity and potential interactions with biological targets.

Propiedades

IUPAC Name |

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWQRAGCGYSIG-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641340 | |

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-19-0 | |

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 3,4-dimethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as pyridine to facilitate the acylation of cyclopentanone with 3,4-dimethylbenzoyl chloride.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Aplicaciones Científicas De Investigación

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Position Effects

- 3,4-Dimethylbenzoyl vs. The latter’s substituents may reduce steric hindrance but limit aromatic interactions due to proximity to the cyclopentane ring .

Functional Group Substitutions

- Chlorophenylacetyl vs. Dimethylbenzoyl :

Replacement of the dimethylbenzoyl group with a 3-chlorophenylacetyl moiety (CAS 733740-63-1) introduces an electronegative chlorine atom, which may increase hydrogen-bonding capacity or metabolic stability. However, the bulkier phenylacetyl group could reduce membrane permeability .

Stereochemical Influences

- trans vs. cis Configuration :

The trans configuration in the target compound allows for a linear spatial arrangement of functional groups, favoring interactions with planar active sites (e.g., enzymes). In contrast, the cis isomer’s folded structure may hinder such interactions .

Research Implications and Hypotheses

The target compound’s dimethylbenzoyl group may enhance binding to hydrophobic pockets in proteins, a hypothesis supported by its higher lipophilicity compared to hydroxylated analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid) .

Actividad Biológica

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

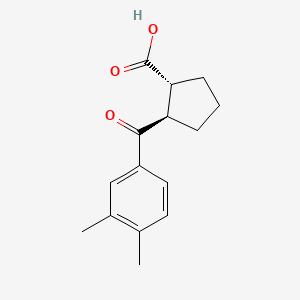

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group, contributing to its unique biological properties.

Antitumor Activity

Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that analogs with similar structures could induce apoptosis in HL60 (human promyelocytic leukemia) and MCF7 (breast cancer) cell lines through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Analog A | HL60 | 5.0 | Caspase activation |

| Analog B | MCF7 | 3.5 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. In vitro studies revealed that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, leading to altered cellular responses in cancer and inflammatory conditions .

- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in tumor progression and inflammation, although further studies are needed to elucidate these pathways fully .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in vivo using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an associated increase in apoptotic markers within tumor tissues.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound led to decreased joint swelling and reduced levels of inflammatory cytokines in serum samples.

Q & A

Q. What are the optimal synthetic routes for trans-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid, considering stereochemical control and yield?

- Methodological Answer : The synthesis of cyclopentane carboxylic acid derivatives often involves stereoselective strategies. For example, kinetic resolution using tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates can yield enantiomerically pure analogs like cispentacin and transpentacin derivatives . Conformationally restricted analogs, such as GABA derivatives, are synthesized via cyclization with catalysts like boron trifluoride diethyl etherate . Hofmann rearrangement under acidic conditions (e.g., hydrochloric acid) is also effective for cyclopropane derivatives, which may guide the synthesis of the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve stereochemistry and confirm crystal structure, as demonstrated for related cyclopropane carboxylic acids .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per reagent catalogs) and detect stereoisomeric impurities .

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants to distinguish cis/trans isomers, as shown in studies of (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid .

Q. What are the key physicochemical properties (e.g., logP, melting point) critical for experimental design?

- Methodological Answer :

- logP : Predicted values (e.g., 3.02 for a chlorobenzoyl analog) guide solubility and membrane permeability .

- Melting Point : Thermal stability (e.g., 156–160°C for biphenylacetic acid derivatives) informs storage and reaction conditions .

- Density/Refractive Index : Used for solvent selection in crystallization, as seen in cyclopropane-carboxylic acid studies .

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound based on structural analogs with cyclopentane carboxylic acid moieties?

- Methodological Answer :

- GABA Analogs : Conformationally restricted cyclopentane derivatives (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid) act as GABA receptor modulators .

- Enzyme Inhibition : Cyclopentane-based GABA-AT inhibitors (e.g., CPP-115) use difluoromethylene groups to block enzyme activity, suggesting similar mechanisms for the target compound .

- Dopaminergic Receptors : Trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines show D2/D4 receptor affinity, providing a model for studying cyclopentane-carboxylic acid derivatives .

Q. How do stereochemical variations (cis vs. trans) impact the biological activity of cyclopentane carboxylic acid derivatives?

- Methodological Answer :

- Receptor Binding : Trans isomers of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid exhibit higher dopaminergic receptor affinity than cis counterparts due to spatial alignment with binding pockets .

- Enzyme Selectivity : (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid (CPP-115) shows >1,000-fold selectivity for GABA-AT over other enzymes, attributed to its rigid trans configuration .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Reassessment : Use HPLC to rule out impurities (e.g., <90% purity in some reagent-grade compounds) that may skew bioactivity results .

- Assay Standardization : Compare in vitro (e.g., enzyme inhibition ) and in vivo (e.g., rodent seizure models ) data to contextualize discrepancies.

- Computational Modeling : Time-Dependent Density Functional Theory (TD-DFT) predicts electronic properties, while molecular docking explains variable receptor binding .

Q. How can computational modeling optimize the design of derivatives with enhanced target specificity?

- Methodological Answer :

- TD-DFT : Predicts absorption spectra and charge distribution for rational modifications .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions, as applied to cyclopropane-carboxylic acid derivatives targeting dopaminergic receptors .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., 3,4-dimethylbenzoyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.